molecular formula C10H22O8S2 B018524 (2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol CAS No. 54253-49-5

(2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol

Cat. No.: B018524
CAS No.: 54253-49-5
M. Wt: 334.4 g/mol
InChI Key: GAYPCIYXXTVAMZ-UHFFFAOYSA-N
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Description

(2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol is an organic compound characterized by the presence of two ethylsulfonyl groups and four hydroxyl groups attached to a hexane backbone. The stereochemistry of the molecule is defined by the specific configuration of the hydroxyl groups at the 2, 3, 4, and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol can be achieved through a multi-step process:

    Starting Material: Begin with a hexane derivative that has the desired stereochemistry at the 2, 3, 4, and 5 positions.

    Introduction of Hydroxyl Groups: Use selective oxidation reactions to introduce hydroxyl groups at the specified positions. Reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) can be employed.

    Sulfonylation: Introduce the ethylsulfonyl groups through a sulfonylation reaction. This can be achieved by reacting the hydroxylated hexane with ethylsulfonyl chloride (EtSO₂Cl) in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or carboxylic acids.

    Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO₃) or Dess-Martin periodinane.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of hexane-2,3,4,5-tetraone or hexane-2,3,4,5-tetracarboxylic acid.

    Reduction: Formation of hexane-2,3,4,5-tetraol with thiol groups replacing the sulfonyl groups.

    Substitution: Formation of hexane derivatives with various functional groups replacing the hydroxyl groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Building Block: Due to its stereochemistry, it can serve as a chiral building block in asymmetric synthesis.

Biology

    Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with sulfonyl or hydroxyl groups.

    Metabolic Pathway Analysis: It can be employed in the analysis of metabolic pathways involving sulfonylated and hydroxylated compounds.

Medicine

    Drug Development: Potential use in the development of drugs targeting specific enzymes or receptors.

    Diagnostic Agents: Can be used in the development of diagnostic agents for detecting specific biomolecules.

Industry

    Polymer Synthesis: The compound can be used in the synthesis of polymers with specific properties.

    Material Science:

Mechanism of Action

The mechanism of action of (2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol would depend on its specific interactions with molecular targets. The sulfonyl groups can act as electrophiles, reacting with nucleophilic sites on enzymes or receptors. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5S)-1,1-Bis(methylsulfonyl)hexane-2,3,4,5-tetraol: Similar structure but with methylsulfonyl groups instead of ethylsulfonyl groups.

    (2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)pentane-2,3,4,5-tetraol: Similar structure but with a pentane backbone instead of hexane.

    (2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4-triol: Similar structure but with one less hydroxyl group.

Uniqueness

The uniqueness of (2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol lies in its specific combination of stereochemistry and functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1,1-bis(ethylsulfonyl)hexane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O8S2/c1-4-19(15,16)10(20(17,18)5-2)9(14)8(13)7(12)6(3)11/h6-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYPCIYXXTVAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C(C(C(C(C(C)O)O)O)O)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50969259
Record name 1,6-Dideoxy-1,1-di(ethanesulfonyl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54253-49-5
Record name NSC263754
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Dideoxy-1,1-di(ethanesulfonyl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol
Reactant of Route 2
(2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol
Reactant of Route 3
(2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol
Reactant of Route 4
(2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol
Reactant of Route 5
(2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol
Reactant of Route 6
(2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol

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